molecular formula C20H17ClF4N4O4S B1665833 Avagacestat CAS No. 1146699-66-2

Avagacestat

Katalognummer B1665833
CAS-Nummer: 1146699-66-2
Molekulargewicht: 576.4 g/mol
InChI-Schlüssel: MKQKPLQMNCXTJE-VEZQGTPESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 hours, and reached a steady-state concentration by day 10 of daily dosing . Exposure in young subjects increased in proportion to dose .


Molecular Structure Analysis

The molecular formula of Avagacestat is C20H17ClF4N4O4S . It belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Chemical Reactions Analysis

Avagacestat is a γ-secretase inhibitor that selectively inhibits amyloid β (Aβ) synthesis in cell culture and animal models . It has been reported to have 137-fold selectivity for APP over Notch in cell culture, and to robustly reduce CSF Aβ levels without causing Notch-related toxicity in rats and dogs .


Physical And Chemical Properties Analysis

Avagacestat is a small molecule with a molecular weight of 520.88 g/mol . It has a chemical formula of C20H17ClF4N4O4S .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment and Amyloid-β Regulation

Avagacestat, a γ-secretase inhibitor, has been extensively studied for its potential in treating Alzheimer's disease (AD). It works by selectively inhibiting amyloid β (Aβ) synthesis, a hallmark of AD pathology. Studies have shown that avagacestat rapidly decreases concentrations of Aβ peptides in cerebrospinal fluid (CSF), suggesting its effectiveness in lowering brain amyloid levels, a core feature of AD. These findings highlight avagacestat's role in potentially modifying the progression of Alzheimer's disease through amyloid regulation (Tong et al., 2012), (Dockens et al., 2012), (Tong et al., 2013).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of avagacestat have been a significant focus of research. Studies indicate that avagacestat is well-tolerated and its concentrations peak quickly after oral administration, followed by a biphasic decrease. This pharmacokinetic profile supports its suitability for further clinical development in AD therapy (Tong et al., 2012), (Tong et al., 2013).

Safety and Tolerability in Clinical Trials

Clinical trials have extensively explored the safety and tolerability of avagacestat, especially in the context of Alzheimer's disease. It has been observed that lower doses of avagacestat are relatively well tolerated, with minimal adverse effects. However, higher doses have shown trends for cognitive worsening, highlighting the importance of dose management in clinical use (Coric et al., 2012).

Exploratory Studies on Biomarkers and Brain Atrophy

Avagacestat has been part of studies exploring its impact on biomarkers related to AD, particularly in prodromal stages. It's been found that treatment with avagacestat can lead to greater brain volume loss compared to placebos, a paradoxical result that necessitates further investigation. These studies are crucial in understanding the drug's mechanism and potential long-term effects on brain structure in AD patients (Coric et al., 2015).

Pharmacological and Biochemical Studies

Avagacestat's mechanism of action has been further clarified through pharmacological and biochemical studies. Research has shown that avagacestat directly binds to the presenilin-1 N-terminal fragment, a key component in the γ-secretase complex. This binding confirms its role as a nonselective γ-secretase inhibitor, providing insights into its potential therapeutic effects and limitations in the context of Alzheimer's disease (Crump et al., 2012).

Synthesis and Labeling for Research Purposes

Avagacestat's development also includes the synthesis of carbon-14 and stable isotope-labeled versions. These forms are crucial for conducting absorption, distribution, metabolism, and excretion studies in humans. They also serve as standards in bioanalytical assays to accurately quantify the drug's concentration in biological samples, furthering our understanding of its pharmacokinetics and pharmacodynamics (Burrell et al., 2014).

Target Engagement and Systems Pharmacology

Research on avagacestat includes studies on its target engagement, particularly in the context of Alzheimer's disease. Systems pharmacology models have been developed to simulate its effects on amyloid-beta production and distribution across different species. These models are instrumental in predicting brain pharmacodynamics and optimizing dosing regimens for therapeutic efficacy (Karelina et al., 2017).

Safety And Hazards

Avagacestat is toxic and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the Avagacestat trial is being used to aid in the design of future trials .

Eigenschaften

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOPVUAMONVLA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150811
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avagacestat

CAS RN

1146699-66-2
Record name Avagacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avagacestat
Reactant of Route 2
Reactant of Route 2
Avagacestat
Reactant of Route 3
Reactant of Route 3
Avagacestat
Reactant of Route 4
Reactant of Route 4
Avagacestat
Reactant of Route 5
Reactant of Route 5
Avagacestat
Reactant of Route 6
Reactant of Route 6
Avagacestat

Citations

For This Compound
1,230
Citations
G Tong, JS Wang, O Sverdlov, SP Huang… - Clinical …, 2012 - Elsevier
… before avagacestat administration and up to 72 hours after dosing. RESULTS: Avagacestat … Avagacestat was well tolerated at single oral doses up to 800 mg, with a biphasic effect on …
Number of citations: 87 www.sciencedirect.com
CF Albright, RC Dockens, JE Meredith, RE Olson… - … of Pharmacology and …, 2013 - ASPET
… in cell culture, we identified doses of avagacestat that reduce CSF Aβ levels without causing … of avagacestat for APP over Notch cleavage, supporting further evaluation of avagacestat …
Number of citations: 76 jpet.aspetjournals.org
G Tong, L Castaneda, JS Wang, O Sverdlov… - Clinical drug …, 2012 - Springer
… Avagacestat is a selective γ-secretase inhibitor in development for the treatment of AD. The primary objective of this study was to assess the effects of single oral doses of avagacestat …
Number of citations: 44 link.springer.com
V Coric, S Salloway, CH van Dyck, B Dubois… - JAMA …, 2015 - jamanetwork.com
… to avagacestat and 131 to placebo; an additional 102 participants were observed in an untreated observational cohort. Avagacestat … were observed with avagacestat. Serious adverse …
Number of citations: 243 jamanetwork.com
V Coric, CH Van Dyck, S Salloway… - Archives of …, 2012 - jamanetwork.com
… 50-mg doses of avagacestat were comparable with placebo but … Avagacestat dosed at 25 and 50 mg daily was relatively well … tolerability dose range for future avagacestat studies in AD. …
Number of citations: 407 jamanetwork.com
R Dockens, JS Wang, L Castaneda, O Sverdlov… - Clinical …, 2012 - Springer
… Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 h, and … a higher maximum plasma concentration for avagacestat. Doses of avagacestat >50 mg/day …
Number of citations: 50 link.springer.com
FJ Simutis, TP Sanderson, GD Pilcher… - Toxicological …, 2018 - academic.oup.com
… Avagacestat was clinically well tolerated in rats when administered orally for 1 month at doses up to 100 mg/kg/day. The primary avagacestat-… toxicity study, avagacestat was clinically …
Number of citations: 9 academic.oup.com
G Tong, JS Wang, O Sverdlov… - British Journal of …, 2013 - Wiley Online Library
… receiving avagacestat and placebo. No dose limiting gastrointestinal effects of avagacestat … CONCLUSIONS The favourable safety profile and pharmacokinetic effects of avagacestat in …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
R Dockens, E Chung, O Sverdlov, H Soares… - Alzheimer's & …, 2012 - researchgate.net
Background: Avagacestat is a selective g-secretase inhibitor being assessed for the treatment of Alzheimer’s Disease. The current study was designed to assess the safety and …
Number of citations: 7 www.researchgate.net
FJ Simutis, TP Sanderson, GD Pilcher… - Toxicological …, 2019 - academic.oup.com
Avagacestat, a gamma (γ)-secretase inhibitor that was in development for treatment of Alzheimer’s disease, produced ovarian granulosa-thecal cell tumors in rats and dogs and a …
Number of citations: 1 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.